molecular formula C11H11FO3 B13274667 1-(2-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

1-(2-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B13274667
M. Wt: 210.20 g/mol
InChI Key: HWYSFKGBIDKRBT-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid (CAS 1547833-08-8) is a fluorinated cyclopropane derivative of interest in medicinal chemistry and organic synthesis. This compound has a molecular formula of C 11 H 11 FO 3 and a molecular weight of 210.20 g/mol . The structure incorporates both a carboxylic acid and a hydroxymethyl functional group on a strained cyclopropane ring, which is further substituted with a 2-fluorophenyl moiety. Small, strained ring molecules like phenylcyclopropane derivatives are valued in drug discovery for their rigid, defined conformations and unique electronic properties, which can be leveraged to develop biologically active compounds . The presence of multiple functional groups makes this molecule a versatile building block or intermediate for further chemical transformations, such as esterification, amidation, or polymer synthesis . Researchers may explore its potential as a scaffold in the design of enzyme inhibitors or other pharmacologically active agents. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

1-(2-fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H11FO3/c12-9-4-2-1-3-8(9)11(10(14)15)5-7(11)6-13/h1-4,7,13H,5-6H2,(H,14,15)

InChI Key

HWYSFKGBIDKRBT-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C2=CC=CC=C2F)C(=O)O)CO

Origin of Product

United States

Preparation Methods

Cyclopropanation via Difluorocarbene Intermediates

Methodology:

Key reagents:

Reagent Role Reference
Chlorodifluoroacetate salts Difluorocarbene source
α-Methylstyrene derivatives Cyclopropanation substrate
Phase-transfer catalysts Enhance reaction efficiency

Reaction conditions:

  • Refluxing or microwave-assisted conditions.
  • High temperature (~150°C).
  • Use of phase-transfer catalysts like tetraarylarsonium salts.

Outcome:

  • Formation of fluorinated cyclopropanes with yields often exceeding 90%.
  • Functionalization at the cyclopropane ring to introduce hydroxymethyl groups achieved via subsequent oxidation or hydrolysis steps.

Synthesis via Multi-Step Route Starting from Fluorophenyl Precursors

Step 1: Formation of Cyclopropane Core

  • Starting material: 2-fluorobenzyl derivatives.
  • Approach: Use of Simmons–Smith cyclopropanation or diazomethane-based methods to generate cyclopropane rings fused to fluorophenyl groups.

Step 2: Hydroxymethylation

  • Reagents: Formaldehyde or paraformaldehyde in basic or acidic medium.
  • Reaction: Nucleophilic addition to the cyclopropane ring or adjacent carbons to introduce hydroxymethyl groups.

Step 3: Carboxylation

  • Method: Oxidation of the hydroxymethyl group to carboxylic acid, often via oxidation with oxidizing agents like potassium permanganate or chromium-based reagents.

Advantages:

  • Flexibility in functional group modifications.
  • High regioselectivity and stereoselectivity.

Specific Patent-Driven Methodology

A recent patent describes a two-step synthesis :

  • Step 1: Dissolution of a cyclopropane precursor in sulfuric acid, reacting with sodium nitrite to introduce functional groups.
  • Step 2: Hydrolysis and oxidation to form the carboxylic acid and hydroxymethyl groups.

This method benefits from mild conditions, high scalability, and the use of commercially available raw materials like 1-amino cyclopropyl methyl formate.

Data Summary and Comparative Table

Method Starting Materials Key Reagents Reaction Conditions Yield Notes
Difluorocarbene cyclopropanation Chlorodifluoroacetate salts Alkene (e.g., α-methylstyrene) Reflux, microwave, phase-transfer catalysis 93–99% High efficiency, suitable for diverse substrates
Multi-step fluorophenyl route Fluorophenyl derivatives Formaldehyde, oxidants Mild to moderate Variable Flexible, allows functionalization
Patent-based synthesis Cyclopropane precursor Sulfuric acid, sodium nitrite Mild, scalable 60–70% overall Industrial applicability

Final Remarks

The synthesis of 1-(2-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid leverages modern carbene chemistry, especially difluorocarbene intermediates, combined with strategic functional group transformations. The choice of method depends on the desired scale, available starting materials, and specific functionalization needs, but current research favors high-yield, scalable protocols with mild conditions suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Oxidation of the hydroxymethyl group can yield 1-(2-Fluorophenyl)cyclopropane-1,2-dicarboxylic acid.

    Reduction: Reduction of the carboxylic acid group can yield 1-(2-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-methanol.

    Substitution: Substitution of the fluorine atom can yield various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylic Acid Derivatives

Structural Analogues and Substituent Effects

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents Molecular Weight Key Functional Groups LogP (Predicted)
1-(2-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid C11H11FO3 2-Fluorophenyl, hydroxymethyl 210.20 -COOH, -CH2OH, -F ~1.5 (estimated)
1-(2-Fluorophenyl)cyclopropane-1-carboxylic acid (1j) C10H9FO2 2-Fluorophenyl 180.18 -COOH, -F ~2.0
(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid C11H12O3 Phenyl, hydroxymethyl 192.21 -COOH, -CH2OH ~1.2
1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid C10H9FO2 4-Fluorophenyl 180.18 -COOH, -F ~2.0
1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid C10H9FO2 3-Fluorophenyl 180.18 -COOH, -F ~2.0

Key Observations :

  • Hydroxymethyl Group: The hydroxymethyl moiety enhances hydrophilicity (lower LogP vs. non-hydroxymethyl analogs) and hydrogen-bonding capacity, which may improve solubility or target interaction .

Key Observations :

  • The target compound’s synthesis likely requires specialized steps (e.g., protection of the hydroxymethyl group), which may reduce yields compared to simpler analogs like 1j .
  • Fluorophenyl derivatives generally exhibit moderate-to-high yields (~70–87%) using column chromatography for purification .

Physicochemical and Stereochemical Considerations

  • Stereochemistry : The (1R,2R) configuration in analogs like (1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid enhances enantioselective interactions with biological targets . The target compound’s stereochemistry (if specified) would critically influence its activity.
  • Thermal Stability: Fluorophenyl derivatives generally exhibit higher melting points (e.g., 154–155°C for pyrrolidine carboxamides ) compared to non-fluorinated analogs, suggesting improved crystalline stability.

Biological Activity

1-(2-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid (CAS No. 1547833-08-8) is a cyclopropane derivative with potential biological applications. This compound is characterized by its unique structural features, including a fluorophenyl group and a hydroxymethyl substituent, which may influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H11_{11}F O3_3
  • Molecular Weight : 210.20 g/mol
  • CAS Number : 1547833-08-8

Biological Activity

The biological activity of 1-(2-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid has been investigated in various studies, highlighting its potential as an anti-cancer agent and its interactions with specific biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds structurally similar to 1-(2-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50_{50} (µM)
Compound AMCF-7 (Breast Cancer)17
Compound BHT-29 (Colon Cancer)9
1-(2-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acidTBDTBD

The exact IC50_{50} values for 1-(2-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid are still under investigation, but preliminary results suggest it may possess comparable efficacy to known anticancer agents.

The mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, it is hypothesized that the fluorine atom may enhance lipophilicity and alter the compound's interaction with biological membranes, potentially leading to improved cellular uptake and bioactivity.

Case Studies

Several case studies have explored the pharmacological potential of similar cyclopropane derivatives:

  • Study on Cyclopropane Derivatives :
    • Objective : To evaluate the anticancer properties of cyclopropane derivatives.
    • Findings : Compounds exhibited varying levels of cytotoxicity against cancer cell lines, with some derivatives showing promising results in inhibiting cell proliferation.
  • Mechanistic Study :
    • Objective : To investigate the interaction of cyclopropane derivatives with specific enzyme targets.
    • Findings : Certain derivatives were found to inhibit key enzymes involved in cancer metabolism, suggesting a potential pathway for therapeutic intervention.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the cyclopropane core in 1-(2-fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid?

  • Methodology : Cyclopropanation via diazo compounds (e.g., ethyl diazoacetate) with transition metal catalysts (e.g., Rh(II) or Cu(I)) is widely used. The strained cyclopropane ring can be stabilized by electron-withdrawing groups like carboxylic acids . For the 2-fluorophenyl substituent, introduce it via Suzuki-Miyaura coupling or nucleophilic aromatic substitution after cyclopropane formation. Post-functionalization (e.g., hydroxymethylation) may require protecting group strategies to avoid side reactions .

Q. How can stereochemical integrity be ensured during synthesis?

  • Methodology : Chiral catalysts (e.g., bisoxazoline-Cu complexes) or chiral auxiliaries can enforce stereocontrol during cyclopropanation. For example, (1R,2R)-configured cyclopropanes are synthesized using enantioselective methods, as seen in related compounds . X-ray crystallography and chiral HPLC are critical for verifying stereochemistry .

Q. What spectroscopic techniques are optimal for structural characterization?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify fluorophenyl and hydroxymethyl groups. 13C^{13}\text{C} NMR detects cyclopropane ring strain (characteristic shifts: 10–25 ppm for C-C-C protons) .
  • MS : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves absolute configuration and ring strain effects .

Advanced Research Questions

Q. How does the 2-fluorophenyl group influence the compound’s electronic and steric properties?

  • Analysis : Fluorine’s electronegativity alters electron density, potentially enhancing metabolic stability or binding affinity in biological targets. Steric effects from the ortho-fluorine may restrict rotational freedom, as observed in similar fluorinated cyclopropanes . Computational studies (DFT) can map electrostatic potentials and predict reactivity .

Q. What strategies resolve contradictions in biological activity data for structurally similar cyclopropanes?

  • Case Study : For chiral cyclopropanes like (1R,2R)-2-fluorocyclopropanecarboxylic acid, enantiomer-specific bioactivity discrepancies (e.g., NMDA receptor antagonism) are resolved via:

  • Enantiopure synthesis : Eliminates racemic mixture interference .
  • Docking simulations : Compare binding modes of enantiomers to target proteins .
  • In vitro assays : Use kinase panels or receptor-binding studies to isolate mechanisms .

Q. How can enzyme-catalyzed reactions optimize the synthesis of isotopically labeled analogs?

  • Methodology : Incorporate 13C^{13}\text{C} or 2H^{2}\text{H} labels via enzymatic transamination or carboxylation. For example, 1-aminocyclopropane-1-carboxylic acid deaminase (ACCD) catalyzes stereospecific reactions, enabling labeled cyclopropanes for tracer studies .

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